Ionomycin is a natural product found in Streptomyces conglobatus with data available.
Ionomycin is a polyether antibiotic isolated from Streptomyces conglobatus sp. nov. Trejo with antineoplastic activity. Ionomycin is a calcium ionophore that increases intracellular Ca++ levels, possibly relating to endonuclease activation of lymphocytes and decreased ratio of Bcl-2 to Bax and ultimately apoptosis. In addition, this agent is used to investigate the role of intracellular calcium in cellular processes. (NCI)
A divalent calcium ionophore that is widely used as a tool to investigate the role of intracellular calcium in cellular processes.
Ionomycin
CAS No.: 56092-81-0
Cat. No.: VC0004453
Molecular Formula: C41H72O9
Molecular Weight: 709.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 56092-81-0 |
---|---|
Molecular Formula | C41H72O9 |
Molecular Weight | 709.0 g/mol |
IUPAC Name | (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid |
Standard InChI | InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/b13-11+,34-24-/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1 |
Standard InChI Key | PGHMRUGBZOYCAA-ADZNBVRBSA-N |
Isomeric SMILES | C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O |
SMILES | CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O |
Canonical SMILES | CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O |
Appearance | Waxy solid |
Chemical Structure and Physicochemical Properties
Ionomycin () is a highly complex polycyclic molecule with a molecular weight of 709.01 g/mol . Its structure comprises a 22-carbon fatty acid backbone substituted with seven methyl groups, three hydroxyl groups, and a bifuran moiety (Figure 1). The stereochemistry is critical to its function, with specific R and S configurations at positions 4, 6, 8, 12, 14, 18, 20, and 21 ensuring optimal calcium chelation .
Solubility and Stability
Ionomycin is soluble in organic solvents such as ethanol and DMSO (up to 10 mM) but exhibits limited aqueous solubility . Its stability is temperature-dependent, requiring storage at -20°C to prevent degradation .
Table 1: Key Physicochemical Properties of Ionomycin
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 709.01 g/mol | |
CAS Number | 56092-81-0 | |
Solubility | 10 mM in ethanol/DMSO | |
Storage Conditions | -20°C |
Mechanisms of Calcium Mobilization
Store-Operated Calcium Entry (SOCE) Activation
In ECV304 cells, ionomycin induces a biphasic response: an initial peak from endoplasmic reticulum (ER) store depletion followed by sustained influx via SOCE . Key findings include:
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ER Store Dependency: Ionomycin’s sustained influx requires ER store depletion. Pretreatment with cyclopiazonic acid (CPA), an ER -ATPase inhibitor, abolishes this effect .
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Manganese Quenching Assays: Mn entry (monitored via fura-2 fluorescence quenching) persists post-ionomycin washout if stores remain empty, confirming SOCE activation .
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Pharmacological Blockade: SK&F 96365, a SOCE inhibitor, suppresses ionomycin-induced Mn entry and plateau-phase elevation .
Synergy with Protein Kinase C (PKC)
In T-cells, ionomycin activates PKC via phosphoinositide hydrolysis, leading to IL-2 synthesis and proliferation . Auto-phosphorylation of PKC and phosphorylation of CD4/CD8 co-receptors highlight its role in downstream signaling .
Research Applications
Immunological Studies
Ionomycin is widely used to activate T-cells in vitro. At 1 μM, it induces:
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IL-2 Synthesis: Synergizes with phorbol esters (e.g., PMA) to drive IL-2 production .
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Proliferation: Resting T-cells proliferate in the presence of monocytes, with IL-2 receptor upregulation .
Bone Metabolism and Hypophosphatasia
In alpl mice (a hypophosphatasia model), ionomycin (1 mg·kg daily) rescues bone mineralization by:
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Enhancing Influx: Restores membrane expression of L-type calcium channels (Ca1.2/1.3) .
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Improving Bone Density: MicroCT shows increased bone mineral density (BMD) and trabecular number (Tb.N) .
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Reducing Marrow Adiposity: Oil Red O staining reveals fewer adipocytes in treated mice .
Table 2: Ionomycin’s In Vivo Effects in Hypophosphatasia
Parameter | Untreated alpl | Ionomycin-Treated alpl |
---|---|---|
BMD (mg/cm) | 312 ± 28 | 498 ± 34* |
Trabecular Number (/mm) | 2.1 ± 0.3 | 3.8 ± 0.4* |
Adipocyte Count (/mm) | 45 ± 6 | 18 ± 3* |
* vs. untreated |
Pharmacological and Toxicological Profile
Specificity and Efficacy
Ionomycin outperforms other ionophores (e.g., A23187) in calcium selectivity, minimizing off-target effects . Its EC for mobilization in lymphocytes is ~200 nM .
Clinical and Preclinical Implications
Cancer Research
Ionomycin triggers apoptosis in leukemia cells by elevating cytosolic , activating calpain proteases, and disrupting mitochondrial membrane potential .
Key Insight: The biphasic calcium response underscores ionomycin’s dual role in ER store depletion and SOCE activation, making it invaluable for mimicking physiological signaling .
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